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S-(5'-Adenosyl)-L-homocysteine-d4

Cat. No.: B1160806
M. Wt: 388.44
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Description

Significance of S-Adenosyl-L-homocysteine (SAH) as a Core Metabolite in Biological Systems

S-Adenosyl-L-homocysteine (SAH) is a crucial intermediate metabolite found in all living cells. nih.gov It is formed during transmethylation reactions where S-adenosyl-L-methionine (SAM) donates its methyl group to a wide array of acceptor molecules, including nucleic acids, proteins, and lipids. nih.govyoutube.com The resulting SAH is a potent inhibitor of most methyltransferase enzymes. nih.govfrontiersin.org Therefore, its cellular concentration must be tightly regulated to prevent the disruption of essential methylation processes. nih.gov The ratio of SAM to SAH is often used as an indicator of the cell's methylation capacity. nih.govmdpi.com SAH is hydrolyzed by the enzyme S-adenosyl-L-homocysteine hydrolase (SAHH) into adenosine (B11128) and homocysteine, which can then be recycled back to methionine. nih.govwikipedia.org Dysregulation of SAH levels has been implicated in various diseases, highlighting its importance in cellular homeostasis. caymanchem.com

Role of SAH within One-Carbon Metabolism and the Methylation Cycle

One-carbon metabolism comprises a network of interconnected biochemical pathways that transfer one-carbon units for the synthesis of essential biomolecules. nih.govmdpi.com A central component of this network is the methylation cycle, where the methyl group from SAM is transferred to various substrates. frontiersin.org SAH is a key product of this cycle, formed after SAM has donated its methyl group. nih.govyoutube.com The enzyme S-adenosyl-L-homocysteine hydrolase (AHCY) catalyzes the reversible hydrolysis of SAH to homocysteine and adenosine. mdpi.com This reaction is critical for preventing the accumulation of SAH, which would otherwise inhibit methyltransferase enzymes and halt the methylation cycle. nih.govfrontiersin.org Homocysteine can then be remethylated to methionine, the precursor of SAM, thus completing the cycle. nih.gov This intricate cycle underscores the pivotal role of SAH in maintaining the flow of one-carbon units for vital cellular functions.

Rationale for Deuterated Isotope Labeling in Biochemical Research

Deuterated isotope labeling is a powerful technique used in biochemical research, particularly in conjunction with mass spectrometry. nih.gov In this method, hydrogen atoms in a molecule are replaced with their heavier isotope, deuterium (B1214612). nih.gov This substitution results in a predictable increase in the mass of the molecule without significantly altering its chemical properties. researchgate.net When analyzing complex biological samples, the deuterated compound can be used as an internal standard. scbt.com Since the labeled and unlabeled compounds co-elute during chromatographic separation and have similar ionization efficiencies in the mass spectrometer, the ratio of their signal intensities provides a highly accurate and precise measure of the unlabeled analyte's concentration. nih.gov This approach corrects for variations in sample preparation and instrument response, leading to more reliable quantitative data. sigmaaldrich.com

Overview of S-(5'-Adenosyl)-L-homocysteine-d4 as a Research Tool

This compound (SAH-d4) is a deuterated analog of SAH, specifically designed for use as an internal standard in quantitative analyses. caymanchem.comscbt.com The four deuterium atoms on the homocysteine moiety of the molecule give it a distinct mass from the endogenous, unlabeled SAH. scbt.com This mass difference allows for its clear differentiation and quantification by mass spectrometry. nih.gov Researchers utilize SAH-d4 to accurately measure the levels of SAH in various biological samples, such as plasma and cell lysates. nih.gov The ability to precisely quantify SAH is crucial for studying the activity of the methylation cycle and its role in health and disease. caymanchem.com For instance, it has been used in studies investigating the link between SAH levels and conditions like cardiovascular disease and systemic lupus erythematosus. nih.gov

Interactive Data Tables

Table 1: Properties of S-(5'-Adenosyl)-L-homocysteine and its Deuterated Analog

PropertyS-Adenosyl-L-homocysteine (SAH)This compound (SAH-d4)
Synonyms AdoHcy, SAH wikipedia.orgdrugbank.comSAH-d4 caymanchem.comscbt.com
Molecular Formula C₁₄H₂₀N₆O₅S wikipedia.orgsigmaaldrich.comC₁₄H₁₆D₄N₆O₅S caymanchem.comscbt.com
Molecular Weight 384.41 g/mol wikipedia.orgsigmaaldrich.com388.4 g/mol caymanchem.com
CAS Number 979-92-0 wikipedia.orgsigmaaldrich.com979-92-0 (unlabeled) scbt.com
Primary Application Endogenous metabolite nih.govInternal standard for mass spectrometry caymanchem.comscbt.com

Table 2: Key Research Findings Involving this compound

Research AreaFindingSignificanceReference
Cardiovascular Disease Plasma SAH, quantified using SAH-d4, was found to be a better biomarker of atherosclerosis than homocysteine in certain populations.Suggests that direct measurement of SAH provides more specific information about methylation-related cardiovascular risk. nih.gov
Systemic Lupus Erythematosus (SLE) A liquid chromatography-tandem mass spectrometry assay using SAH-d4 as an internal standard revealed significantly higher plasma SAH concentrations in SLE patients compared to controls.Highlights the potential role of altered methylation pathways in the pathophysiology of SLE. nih.gov
Metabolic Studies SAH-d4 is used to accurately determine the concentrations of SAH in studies of one-carbon metabolism and the methylation cycle.Enables precise assessment of the methylation capacity of cells and tissues under various physiological and pathological conditions. caymanchem.comnih.gov
Aging Research Supplementation with SAH was shown to extend lifespan in yeast and C. elegans, with SAH-d4 being a critical tool for quantifying SAH levels in these studies.Provides a valuable tool for investigating the mechanisms by which methionine restriction and SAH levels influence aging. nih.gov

Properties

Molecular Formula

C₁₄H₁₆D₄N₆O₅S

Molecular Weight

388.44

Synonyms

S-(5’-Deoxyadenosin-5’-yl)-L-homocysteine-d4;  L-5’-S-(3-Amino-3-carboxypropyl)-_x000B_5’-thioadenosine-d4;  Adenosyl-L-homocysteine-d4;  Adenosylhomocysteine-d4;  L-S-Adenosylhomocysteine-d4;  S-Adenosyl-L-homocysteine-d4;  S-Adenosylhomocysteine-d4

Origin of Product

United States

Synthetic Methodologies and Analog Development for S Adenosyl L Homocysteine and Its Deuterated Forms

Chemoenzymatic Synthesis Strategies for S-Adenosyl-L-homocysteine

The development of efficient and scalable methods for synthesizing S-Adenosyl-L-homocysteine (SAH) has been a significant focus of research, driven by its role as a key reagent and a precursor for S-Adenosyl-L-methionine (SAM) analogs. Chemoenzymatic strategies have emerged as a powerful alternative to purely chemical syntheses, offering high stereoselectivity and milder reaction conditions.

A notable chemoenzymatic approach involves a one-pot synthesis of SAH starting from racemic homocysteine thiolactone and adenosine (B11128). This process leverages a cascade of three recombinant enzymes: α-amino-ε-caprolactam racemase, bleomycin (B88199) hydrolase, and S-adenosyl-L-homocysteine hydrolase (SAHH). The reaction is driven to completion by the irreversible and stereoselective hydrolysis of the thiolactone, followed by the thermodynamically favorable condensation of the resulting L-homocysteine with adenosine, catalyzed by SAHH. This method is advantageous as it utilizes inexpensive starting materials and avoids the issue of disulfide formation often encountered with free L-homocysteine.

The core of the enzymatic synthesis is the reversible reaction catalyzed by S-adenosyl-L-homocysteine hydrolase (SAHH), which naturally cleaves SAH into adenosine and homocysteine. By using high concentrations of the substrates (adenosine and L-homocysteine), the equilibrium can be shifted towards the synthesis of SAH.

Table 1: Key Enzymes in the Chemoenzymatic Synthesis of SAH

Enzyme Role in Synthesis Starting Material(s)
α-amino-ε-caprolactam racemase Converts D-homocysteine thiolactone to L-homocysteine thiolactone Racemic homocysteine thiolactone
Bleomycin hydrolase Stereoselectively hydrolyzes L-homocysteine thiolactone L-homocysteine thiolactone
S-Adenosyl-L-homocysteine hydrolase (SAHH) Catalyzes the condensation of L-homocysteine and adenosine L-homocysteine, Adenosine

**2.2. Targeted Deuter

Advanced Analytical Methodologies for S 5 Adenosyl L Homocysteine D4 Quantification and Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for SAH and S-(5'-Adenosyl)-L-homocysteine-d4 as an Internal Standard

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of SAH in biological matrices such as plasma, urine, and cells. This method offers high sensitivity and specificity, which is essential for measuring the picomole quantities of SAH present in limited sample volumes. In these assays, this compound is used as an internal standard to ensure accurate quantification.

The process typically involves minimal sample preparation, such as protein precipitation with acetone (B3395972) or another organic solvent, followed by the addition of an internal standard solution containing a known concentration of SAH-d4. The sample is then injected into an LC system for chromatographic separation, often using a reversed-phase C18 column or a more specialized pentafluorinated stationary phase to achieve good retention and separation from other biomolecules.

Following separation, the eluent is introduced into a mass spectrometer, usually with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to perform selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the target molecule. For SAH, the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 385.1 is typically selected as the precursor ion, which fragments to a product ion of m/z 136.2. The deuterated internal standard, SAH-d4, is distinguished by its higher mass. For a d5-SAH standard, the transition is m/z 390.0 → 137.2, allowing for simultaneous detection and quantification.

The use of SAH-d4 as an internal standard corrects for variations in sample extraction, matrix effects, and instrument response, leading to high accuracy and precision.

Investigations into S 5 Adenosyl L Homocysteine D4 in Metabolic Flux Analysis

Tracing of One-Carbon Metabolism Pathways using Deuterated SAH

One-carbon metabolism comprises a network of interconnected biochemical reactions essential for the synthesis of nucleotides, amino acids, and other vital molecules. researchgate.net This complex network relies on the transfer of one-carbon units, and its dysregulation is implicated in numerous diseases. The concentration of SAH is a critical indicator of the status of this pathway. By employing SAH-d4 as an internal standard, researchers can accurately measure the levels of SAH in biological samples. These measurements allow for inferences about the flux through key enzymatic steps. For instance, elevated SAH levels can signify a bottleneck in the pathway, potentially due to nutritional deficiencies in folate or vitamin B12, or genetic factors. nih.gov Although deuterated tracers like [2,3,3-²H]serine are used to directly trace the flow of one-carbon units, the precise quantification of SAH using SAH-d4 provides a complementary and crucial piece of information for a comprehensive understanding of one-carbon flux. nih.gov

Applications of S-(5'-Adenosyl)-L-homocysteine-d4 in Methylation Pathway Flux Studies

Methylation is a fundamental epigenetic modification and a key process in the regulation of numerous cellular functions. These reactions utilize S-adenosyl-L-methionine (SAM) as the methyl group donor, which is converted to SAH in the process. taylorandfrancis.com SAH is a potent product inhibitor of most SAM-dependent methyltransferases. nih.gov Therefore, the ratio of SAM to SAH is often considered a reliable indicator of the cell's "methylation potential."

A study on the metabolic response of cancer cells to changes in methionine availability highlighted the importance of quantifying SAH levels to understand metabolic flux. In this context, the use of deuterated homocysteine as a tracer was mentioned, further emphasizing the role of isotopic labeling in elucidating these pathways where SAH is a key component. biorxiv.org

Isotopic Labeling Strategies for De Novo Synthesis and Turnover Rate Determination

Stable isotope labeling is a powerful technique for determining the rates of synthesis and degradation (turnover) of molecules in biological systems. nih.gov While SAH-d4 is primarily used as a quantification standard, the principles of isotopic labeling are central to understanding its utility. In studies of protein turnover, for example, labeled amino acids or heavy water (²H₂O) are introduced into the system, and their incorporation into newly synthesized proteins is monitored over time using mass spectrometry. nih.gov

In the context of one-carbon metabolism, the turnover of SAH itself can provide insights into the dynamic nature of methylation reactions. By introducing a stable isotope-labeled precursor, such as a labeled methionine, it is possible to track the rate at which labeled SAH is formed and subsequently cleared. The precise measurement of the labeled and unlabeled SAH pools, facilitated by the use of SAH-d4 as an internal standard, would be essential for calculating accurate turnover rates.

Isotopic Labeling StrategyApplication in Metabolic AnalysisRole of this compound
Labeled Precursor Feeding (e.g., labeled Methionine) Determination of the de novo synthesis rate of SAH.Internal standard for accurate quantification of both labeled and unlabeled SAH, enabling precise turnover calculations.
Heavy Water (²H₂O) Labeling General labeling of newly synthesized biomolecules to measure turnover.Internal standard to accurately quantify total SAH levels, providing a baseline for turnover studies.
Use of SAH-d4 as an Internal Standard Accurate quantification of endogenous SAH in various biological samples.Enables precise measurement of SAH concentrations, which is crucial for calculating the SAM/SAH ratio and inferring methylation flux.

Computational Models Integrating Isotopic Tracing Data for Metabolic Network Reconstruction

Metabolic flux analysis at a systems level often requires the integration of experimental data from isotopic tracing studies into computational models. nih.gov These models aim to reconstruct the complex network of metabolic reactions and quantify the flux through each step. The accuracy of these models is highly dependent on the quality of the input data.

The precise measurements of SAH concentrations, made possible by the use of SAH-d4 as an internal standard, represent a critical data point for constraining these models. By providing an accurate measure of a key regulatory metabolite, this information helps to refine the model's predictions of fluxes through the interconnected pathways of one-carbon metabolism and methylation. While the isotopic labeling data from tracers that are actively metabolized provides the dynamic information, the accurate quantification of key metabolite pools provides the necessary framework for the model. For instance, tracking the incorporation of ¹³C from labeled carbon sources into various metabolites provides a wealth of data for metabolic network reconstruction. researchgate.net The inclusion of accurate SAH concentration data would further enhance the predictive power of such models, particularly for those focused on epigenetic regulation and related diseases.

Enzymatic Interactions and Mechanistic Studies Involving S Adenosyl L Homocysteine

Characterization of S-Adenosylhomocysteine Hydrolase (SAHH) Kinetics and Reaction Mechanism

S-Adenosylhomocysteine hydrolase (SAHH) is the enzyme responsible for the reversible hydrolysis of SAH. pnas.orgku.edu This reaction is essential for preventing the accumulation of SAH, which is a potent inhibitor of most SAM-dependent methyltransferases. pnas.orgnih.gov The kinetic parameters for SAHH have been characterized, showing a high affinity for its substrate, SAH. nih.gov The reaction mechanism is a multi-step process that involves oxidation, elimination, addition, and reduction steps. nih.govnih.gov

The catalytic cycle begins with the oxidation of the 3'-hydroxyl group of SAH's ribose moiety, followed by the elimination of L-homocysteine to create an intermediate. nih.govnih.gov A stereospecific Michael addition of water, followed by the reduction of the 3'-keto group, yields the final products, adenosine (B11128) and homocysteine. nih.gov The enzyme exhibits distinct conformational states, an "open" and a "closed" form, with the transition induced by substrate or inhibitor binding. nih.govku.edu

Table 1: Kinetic Parameters of Wild-Type and Semisynthetic SAHH

This table presents a comparison of kinetic parameters for recombinant wild-type S-Adenosylhomocysteine Hydrolase (r-SAHH) and a semisynthetic variant (s-SAHH), demonstrating their similar catalytic efficiencies.

Enzyme Variantkcat (s⁻¹)Km for AdoHcy (μM)
r-SAHH (WT)0.7913.9
s-SAHH (E396C)1.0412.9
Data sourced from a study on SAHH regulation by lysine (B10760008) acetylation. nih.gov

The catalytic activity of SAHH is critically dependent on a tightly, but non-covalently, bound cofactor, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govnih.gov Each subunit of the tetrameric enzyme contains one molecule of NAD+. nih.gov This cofactor is not a substrate that is consumed and released; instead, it acts as a prosthetic group, facilitating the reaction by being transiently reduced to NADH during the catalytic cycle and then regenerated to NAD+ by the end of the reaction. nih.govnih.gov

The reaction mechanism proposed by Palmer and Abeles involves the NAD+-mediated oxidation of the 3'-hydroxyl group of SAH to a ketone. nih.govresearchgate.net This initial oxidation is the essential first step that enables the subsequent elimination of homocysteine. nih.gov The tightly bound nature of NAD+ ensures its regeneration within each turnover, allowing the enzyme to function catalytically without requiring a constant external supply of the cofactor. nih.govnih.gov In addition to NAD+, metal ions such as K+ have been shown to stimulate SAHH activity, suggesting they play a role in optimizing the enzyme's dynamic properties and ligand binding. nih.gov

Isotope effect studies are powerful tools for elucidating enzymatic reaction mechanisms by revealing rate-limiting steps. nih.gov The use of isotopically labeled substrates, such as S-(5'-Adenosyl)-L-homocysteine-d4, is central to these investigations. cymitquimica.comlabshake.com By replacing specific hydrogen atoms with deuterium (B1214612), researchers can measure kinetic isotope effects (KIEs), which occur when the rate of a reaction changes due to the increased mass of the isotope at a position involved in bond breaking or making.

A study using [4'-²H]S-adenosyl-L-homocysteine demonstrated a Vmax isotope effect of 1.44, providing strong evidence that the cleavage of the C-4' hydrogen-carbon bond is a significant step in the SAHH reaction pathway. nih.gov The observation of a substantial KIE indicates that this bond-breaking event is at least partially rate-limiting. nih.govacs.org Such studies, which would be enhanced by the use of modern mass spectrometry techniques with substrates like this compound, are crucial for validating proposed reaction mechanisms. nih.gov

Table 2: Kinetic Isotope Effect (KIE) Data for SAHH and a Related Enzyme

This table summarizes key isotope effect findings that have been instrumental in defining the reaction mechanisms of SAHH and the related S-adenosylmethionine synthetase.

EnzymeIsotopic SubstrateIsotope Effect TypeObserved ValueMechanistic Implication
S-Adenosylhomocysteinase (SAHH)[4'-²H]S-adenosyl-L-homocysteineVmax1.44Cleavage of the C-4' C-H bond is a step on the reaction pathway. nih.gov
S-Adenosylmethionine Synthetase[5'-¹⁴C]ATPVmax/Km1.128Bond breaking at the 5' carbon of ATP is a key mechanistic step. nih.gov

S-Adenosyl-L-homocysteine as a Competitive Inhibitor of S-Adenosylmethionine (SAM)-Dependent Methyltransferases

SAH, the demethylated product of SAM, is a potent feedback inhibitor of virtually all SAM-dependent methyltransferases. pnas.orgnih.gov This inhibition is typically competitive with respect to SAM, as SAH binds to the same site on the methyltransferase enzyme due to its structural similarity to the cofactor. pnas.org The accumulation of SAH can therefore lead to a global shutdown of cellular methylation reactions, highlighting the importance of its efficient removal by SAHH. nih.gov The ratio of SAM to SAH within the cell is considered a critical indicator of the cell's "methylation potential." nih.gov An inherited deficiency of SAHH in humans leads to massively elevated levels of SAH, resulting in severe metabolic and developmental abnormalities due to the inhibition of crucial methylation processes. pnas.org

Structural Elucidation of S-Adenosyl-L-homocysteine-Enzyme Complexes via Crystallography

X-ray crystallography has provided invaluable atomic-level insights into how SAH and its analogs interact with enzymes. The crystal structure of SAHH from various organisms has been solved, revealing a tetrameric assembly. nih.govnih.gov These structures capture the enzyme in different conformational states. For instance, the structure of SAHH from Bradyrhizobium elkanii showed three subunits in a "closed" conformation, bound to the product adenosine, while the fourth subunit was ligand-free and in an "open" conformation. nih.gov This provides a structural snapshot of the significant domain movements that occur upon ligand binding. nih.gov Crystallographic studies of SAHH complexed with inhibitors have also been determined, aiding in the rational design of more potent and specific inhibitors. ku.edu

Table 3: Selected Crystallographic Studies of SAH-Enzyme Complexes

This table highlights key crystallographic structures that have revealed the binding modes and conformational changes in S-Adenosylhomocysteine Hydrolase (SAHH) upon interaction with its products or analogs.

EnzymePDB EntryLigand(s)Resolution (Å)Key Finding
BeSAHase¹4LVCAdenosine1.7Revealed a mix of open and closed subunit conformations within the same tetramer. nih.gov
BeSAHase¹-Adenine, Cordycepin1.95, 1.84Showed different ligand-induced conformations. nih.gov
Mouse SAHH-Adenosine, 3'-keto-aristeromycin1.55Provided high-resolution snapshots of reaction intermediates and products in a mammalian SAHH. researchgate.net
¹ Bradyrhizobium elkanii S-Adenosylhomocysteine Hydrolase

Modulation of Methyltransferase Activity by S-Adenosyl-L-homocysteine Analogs

Analogs of SAH are widely used as chemical tools to probe and inhibit the activity of methyltransferases. By systematically modifying the adenosine or homocysteine portions of the SAH molecule, researchers can develop inhibitors with altered potency and selectivity. A study of 17 different SAH analogs revealed that several were potent inhibitors of tRNA methyltransferases, with inhibition being competitive with SAM. nih.gov The sensitivity of different methyltransferases to these analogs varied significantly, allowing for the identification of compounds that could selectively inhibit one enzyme over others. nih.gov For example, N6-methyl-S-adenosyl-L-homocysteine was found to be a much stronger inhibitor of guanine-1 tRNA methyltransferase (Ki ≈ 0.4 µM) than of N2-guanine tRNA methyltransferase I (Ki ≈ 100 µM). nih.gov Structural features identified as important for inhibitory activity include the presence of a terminal amino group on the amino acid moiety and the adenosine base. nih.gov

Table 4: Inhibition of Rat Liver tRNA Methyltransferases by SAH Analogs

This table displays the inhibition constants (Ki) for various S-Adenosyl-L-homocysteine analogs against different tRNA methyltransferases, illustrating the potential for selective inhibition.

Inhibitory AnalogGuanine-1 tRNA Methyltransferase (Ki, µM)Adenine-1 tRNA Methyltransferase (Ki, µM)N2-Guanine tRNA Methyltransferase I (Ki, µM)
N6-methyl-S-adenosyl-L-homocysteine~0.4~6~100
Other Analogs0.11 - 2 (for good pairs)--
Data from a study on the inhibitory effects of SAH analogues on purified rat liver tRNA methyltransferases. nih.gov

Epigenetic Regulation and Transcriptional Control Mediated by S Adenosyl L Homocysteine

Impact of Intracellular SAH Levels on DNA Methylation Dynamics

Intracellular concentrations of S-adenosyl-L-homocysteine are a key determinant of DNA methylation patterns. SAH is a potent competitive inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for catalyzing the transfer of a methyl group from SAM to DNA, primarily at CpG sites. nih.govwikipedia.org An elevation in intracellular SAH levels, which can result from factors such as nutritional deficiencies or genetic variations affecting one-carbon metabolism, leads to the inhibition of DNMTs. nih.gov This inhibition results in global and gene-specific DNA hypomethylation. nih.govresearchgate.net

The enzymatic activity of S-adenosyl-L-homocysteine hydrolase (SAHH or AHCY) is central to maintaining low intracellular SAH levels. SAHH catalyzes the reversible hydrolysis of SAH to adenosine (B11128) and homocysteine. nih.gov Inhibition or deficiency of SAHH leads to the accumulation of SAH, which in turn significantly impedes DNA methylation. nih.gov For instance, siRNA-mediated knockdown of SAHH has been shown to result in genomic hypomethylation. nih.gov Conversely, overexpression of SAHH enhances DNMT1 activity and leads to genomic hypermethylation. nih.gov

Studies have demonstrated a direct correlation between elevated plasma SAH concentrations and reduced global DNA methylation in leukocytes of patients with vascular disease. researchgate.net This connection underscores the critical role of SAH in maintaining the integrity of the DNA methylome and how its dysregulation can contribute to pathological conditions.

Table 1: Impact of Altered SAH Metabolism on DNA Methylation

ConditionKey Enzyme/Metabolite ChangeEffect on SAH LevelsConsequence for DNA MethylationReference
SAHH Inhibition/KnockdownDecreased SAHH activityIncreasedGenomic hypomethylation nih.gov
SAHH OverexpressionIncreased SAHH activityDecreasedGenomic hypermethylation nih.gov
HyperhomocysteinemiaElevated homocysteineIncreased (due to reversal of SAHH reaction)DNA hypomethylation nih.govjscimedcentral.com
Vascular DiseaseIncreased plasma tHcy and AdoHcyIncreasedReduced global DNA methylation researchgate.net

Regulation of Histone Methylation by SAH Concentration

Similar to its effect on DNA methylation, S-adenosyl-L-homocysteine acts as a powerful inhibitor of histone methyltransferases (HMTs). mdpi.com Histone methylation is a key epigenetic modification that influences chromatin structure and gene transcription. HMTs transfer methyl groups from SAM to specific amino acid residues on histone tails, primarily lysine (B10760008) and arginine. frontiersin.org

The accumulation of SAH competitively inhibits HMTs, leading to a reduction in histone methylation marks. nih.gov Research has shown that modulating the status of methionine metabolism is sufficient to alter the levels of specific histone methylation marks, such as H3K4me3, through the modulation of SAM and SAH levels. nih.gov These changes in histone methylation are dynamic and can be reversed upon restoration of normal methionine metabolism. nih.gov

For example, protein arginine N-methyltransferase 3 (PRMT3) mediates the methylation of histone H4 at arginine 3 (H4R3me2a), a mark associated with transcriptional activation. drugbank.com Elevated SAH levels would be expected to inhibit this activity, thereby altering the expression of genes regulated by this specific histone mark. The broad spectrum of HMTs susceptible to SAH inhibition highlights the profound impact of SAH concentration on the histone code and, consequently, on the regulation of gene expression.

S-Adenosyl-L-homocysteine's Influence on RNA Methyltransferase Activity

The inhibitory effect of S-adenosyl-L-homocysteine extends to RNA methyltransferases, which are responsible for the methylation of various RNA species, including messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA). nih.gov These modifications are crucial for RNA stability, processing, and function.

As with other SAM-dependent methyltransferases, RNA methyltransferases are subject to product inhibition by SAH. nih.gov An increase in the intracellular SAH pool can therefore impede RNA methylation. For example, inhibition of SAHH has been shown to interfere with RNA methylation in cultured lymphocytic leukemia cells. nih.gov While the direct consequences on specific RNA methylation marks are an area of ongoing research, the fundamental biochemical principle of SAH-mediated inhibition suggests a significant role in post-transcriptional gene regulation. In some viral systems, SAH has been observed to stimulate viral RNA synthesis, indicating a complex and potentially context-dependent role. nih.gov

Gene Expression Profiling in Response to Altered SAH Metabolism

Alterations in S-adenosyl-L-homocysteine metabolism, leading to changes in the intracellular SAM/SAH ratio, have a significant impact on global gene expression profiles. These changes are a direct consequence of the widespread effects of SAH on DNA and histone methylation, which in turn modify chromatin structure and the accessibility of genes to the transcriptional machinery.

A deficiency in S-adenosyl-L-homocysteine hydrolase (AHCY), the enzyme that breaks down SAH, provides a clear example of how altered SAH metabolism affects gene expression. pnas.org In individuals with AHCY deficiency, the resulting accumulation of SAH leads to generalized inhibition of methyltransferases. pnas.org This results in a complex clinical phenotype, and at the molecular level, is associated with significant changes in gene expression. orpha.netnih.gov

Similarly, studies involving the overexpression of SAHH in mammalian cells have revealed specific alterations in gene expression. These cells exhibit up-regulation of genes involved in metabolic pathways and down-regulation of genes related to PPAR and MAPK signaling pathways. nih.gov In mouse models of hyperhomocysteinemia, the associated increase in the SAH/SAM ratio has been linked to the up-regulation of the 5-lipoxygenase (5LO) gene, which is implicated in neuroinflammation. mdpi.com This up-regulation is accompanied by reduced expression of DNMTs and hypomethylation of the 5LO gene promoter. mdpi.com

These findings highlight how the cellular concentration of SAH acts as a critical regulator of the epigenetic landscape, ultimately shaping the transcriptional profile of the cell in response to both genetic and environmental cues.

Cellular and Molecular Research Contexts of S Adenosyl L Homocysteine

Interplay of SAH with Cysteine Biosynthesis Pathways

S-(5'-Adenosyl)-L-homocysteine (SAH) is a critical intermediate in the metabolism of sulfur-containing amino acids, directly linking the methylation cycle to the biosynthesis of cysteine. The primary route for cysteine synthesis in mammals is the transsulfuration pathway, which begins with the essential amino acid methionine. Methionine is first converted to S-adenosyl-L-methionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. youtube.com Upon donating its methyl group, SAM is converted to SAH. youtube.com

SAH is then hydrolyzed by the enzyme S-adenosyl-L-homocysteine hydrolase (SAHH) to yield L-homocysteine and adenosine (B11128). wikipedia.org This step is crucial, as SAH is a potent inhibitor of most SAM-dependent methyltransferases, and its removal is necessary for ongoing methylation reactions. nih.govnih.gov The L-homocysteine produced from the hydrolysis of SAH stands at a metabolic crossroads. It can either be remethylated back to methionine, completing the methionine cycle, or it can enter the transsulfuration pathway to be irreversibly converted to cysteine. wikipedia.org

The entry of homocysteine into the transsulfuration pathway is catalyzed by the enzyme cystathionine (B15957) β-synthase (CBS), which condenses homocysteine with serine to form cystathionine. Subsequently, cystathionine is cleaved by cystathionine γ-lyase (CGL) to produce cysteine, α-ketobutyrate, and ammonia. Therefore, the generation of SAH and its subsequent conversion to homocysteine are prerequisites for the de novo synthesis of cysteine in mammals. wikipedia.org

In some organisms, like yeast, an alternative pathway for homocysteine synthesis exists through sulfur assimilation, which can then feed into the transsulfuration pathway for cysteine production. nih.gov However, in mammals, the hydrolysis of SAH is the primary source of the homocysteine required for cysteine biosynthesis. wikipedia.org The deuterated form, S-(5'-Adenosyl)-L-homocysteine-d4, is utilized as an internal standard in mass spectrometry-based studies to accurately quantify the levels of endogenous SAH and related metabolites in these pathways.

Role of SAH in Cellular Redox Homeostasis

S-Adenosyl-L-homocysteine and its metabolic product, homocysteine, play a significant role in maintaining cellular redox homeostasis, primarily through their connection to the synthesis of glutathione (B108866) (GSH). Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in most cells and a key player in antioxidant defense. wikipedia.org

The synthesis of glutathione is dependent on the availability of its constituent amino acids, with cysteine being the rate-limiting precursor. As described in the previous section, the transsulfuration pathway, which funnels homocysteine derived from SAH hydrolysis towards cysteine production, is the primary source of this crucial amino acid in mammals. wikipedia.org Consequently, the metabolic flux through the pathway that generates and degrades SAH directly impacts the cell's capacity to synthesize glutathione.

An accumulation of SAH, often due to the inhibition of SAH hydrolase or elevated levels of homocysteine which can reverse the hydrolysis reaction, can lead to a decrease in the methylation potential of the cell. nih.gov This can have downstream effects on gene expression, including genes involved in antioxidant responses. Furthermore, elevated levels of homocysteine itself are associated with increased oxidative stress. nih.gov Inhibition of SAH hydrolase has been shown to induce the production of reactive oxygen species (ROS) and upregulate p66shc, a protein involved in mediating oxidative stress, through epigenetic mechanisms. nih.gov This suggests that the balance of SAH and homocysteine is critical for preventing an overproduction of ROS and maintaining the integrity of cellular redox signaling pathways.

Conversely, a properly functioning methionine cycle and transsulfuration pathway, which involves the regulated processing of SAH, ensures a steady supply of cysteine for glutathione synthesis. This allows cells to effectively neutralize ROS, detoxify xenobiotics, and maintain a reduced intracellular environment, which is essential for normal cellular function and the prevention of oxidative damage to proteins, lipids, and DNA.

Research on SAH Involvement in Ribonucleotide Metabolism

The influence of S-Adenosyl-L-homocysteine on ribonucleotide metabolism is primarily exerted through its role as a potent feedback inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. nih.govnih.gov These enzymes are responsible for the methylation of a wide variety of molecules, including ribonucleic acids (RNA). RNA methylation is a critical post-transcriptional modification that affects RNA stability, processing, and function.

Elevated levels of SAH can lead to an increase in the SAH/SAM ratio, which is an indicator of the cell's methylation capacity. A high SAH/SAM ratio results in the inhibition of methyltransferases, leading to hypomethylation of their substrates, including RNA. nih.gov Research has shown that interference with S-adenosyl-L-homocysteine hydrolase, the enzyme that degrades SAH, can disrupt RNA methylation in cultured cells. nih.gov For instance, in lymphocytic leukemia cells, inhibition of SAH hydrolase was associated with altered RNA methylation patterns. nih.gov

Furthermore, some studies have indicated a more direct role for SAH in modulating RNA-related processes. For example, in vitro studies with certain cytoplasmic polyhedrosis viruses have demonstrated that SAH can stimulate the synthesis of viral single-stranded RNA. nih.gov This suggests that in specific biological contexts, SAH may have functions beyond its classical role as a methyltransferase inhibitor.

The accurate measurement of SAH levels is crucial for understanding its impact on ribonucleotide metabolism. In this context, this compound serves as an essential internal standard for quantification by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This allows researchers to precisely determine the SAH/SAM ratio and correlate it with changes in RNA methylation status in various experimental models.

S-Adenosyl-L-homocysteine in Stress Response Pathways

S-Adenosyl-L-homocysteine and its metabolic precursor, homocysteine, are implicated in the cellular response to various stressors, most notably endoplasmic reticulum (ER) stress and oxidative stress. nih.govnih.gov ER stress is a condition that arises when the protein folding capacity of the ER is overwhelmed, leading to the accumulation of unfolded or misfolded proteins. This triggers a set of signaling pathways collectively known as the Unfolded Protein Response (UPR).

Research has demonstrated that elevated levels of homocysteine can induce ER stress and activate the UPR. nih.gov Given that high concentrations of homocysteine can drive the reverse reaction of SAH hydrolase, leading to the accumulation of SAH, a link between elevated SAH and ER stress is established. nih.gov This homocysteine-induced ER stress can ultimately lead to apoptosis, or programmed cell death, in various cell types, including hepatocytes. nih.gov

The mechanism by which homocysteine and SAH contribute to ER stress is multifaceted. It can involve the disruption of disulfide bond formation, a critical step in protein folding that occurs within the ER, and the generation of reactive oxygen species, which can exacerbate ER dysfunction. nih.gov

In addition to ER stress, SAH is connected to other stress response pathways. For instance, S-adenosyl-L-homocysteine hydrolase is a highly conserved protein, with sequence similarities to heat shock proteins, suggesting a potential role in the cellular response to thermal stress. nih.gov Furthermore, the inhibition of SAH hydrolase and the subsequent increase in SAH levels have been shown to induce oxidative stress through the epigenetic upregulation of the p66shc protein. nih.gov This indicates that SAH can act as a signaling molecule that modulates the expression of genes involved in stress responses.

The intricate involvement of SAH in these pathways highlights its importance as a metabolic checkpoint that integrates information about the cell's methylation status with its ability to cope with various forms of stress.

Interactive Data Tables

Table 1: Key Enzymes and their Functions in SAH Metabolism

EnzymeFunction
Methionine AdenosyltransferaseConverts Methionine to S-adenosyl-L-methionine (SAM)
MethyltransferasesTransfer a methyl group from SAM to a substrate, producing SAH
S-adenosyl-L-homocysteine hydrolase (SAHH)Hydrolyzes SAH to L-homocysteine and adenosine
Cystathionine β-synthase (CBS)Condenses L-homocysteine with serine in the transsulfuration pathway
Cystathionine γ-lyase (CGL)Cleaves cystathionine to produce cysteine

Table 2: Cellular Processes Influenced by SAH Levels

Cellular ProcessEffect of Increased SAH
Methylation ReactionsInhibition
Cysteine BiosynthesisPotential decrease due to reduced homocysteine availability (if SAHH is inhibited)
Glutathione SynthesisPotential decrease due to reduced cysteine availability
RNA MetabolismAltered methylation patterns, potential stimulation of viral RNA synthesis
Endoplasmic Reticulum (ER) StressInduction
Oxidative StressInduction

Advanced Research Applications and Computational Analyses

Investigating SAH as a Research Biomarker for Methylation Imbalance

Cellular methylation status, often indicated by the ratio of S-adenosylmethionine (SAM) to SAH, is critical for normal cellular function. An imbalance, particularly an elevation in SAH levels, is associated with numerous pathological states and serves as a key area of research. nih.govhealthmatters.io

Association of SAH Levels with Cellular Invasion Activities

Research has established a direct link between intracellular SAH levels and the invasive capabilities of cancer cells. A study on human hepatoma cell lines with varying invasion activities revealed that the intracellular concentration of SAH was significantly correlated with these activities. nih.gov The most invasive cell line, Sk-Hep1, exhibited the highest level of SAH. nih.gov This correlation suggests that SAH plays an important role in tumor progression and metastasis. nih.gov

The mechanism appears to be linked to DNA hypomethylation. The same study found that levels of 5-methyldeoxycytidine (a marker of DNA methylation) decreased as the invasive activity of the cell lines increased, indicating that higher SAH levels contribute to a state of reduced DNA methylation, which in turn may facilitate cancer cell invasion. nih.gov

Cell Line/ParameterCorrelation with Invasion Activity (r-value)p-valueFinding
Intracellular SAH 0.750.008Significant positive correlation nih.gov
Intracellular Hcy 0.240.38Not significantly correlated nih.gov
5-mdc% (DNA methylation) 0.820.002Significant inverse correlation (lower methylation with higher invasion) nih.gov

SAH Alterations in Models of Metabolic Dysregulation

SAH is considered a major metabolic sensor that mediates the negative effects of metabolic syndrome. nih.gov In mouse models exhibiting concurrent metabolic disorders like hyperhomocysteinemia (HHcy), hyperlipidemia, and hyperglycemia, SAH levels are a key indicator of worsening metabolic crosstalk. nih.govresearchgate.net

Studies have shown that SAH-responsive genes are responsible for a majority of the metabolic changes observed in these conditions. nih.gov Elevated SAH levels can lead to:

Worsened Glucose Metabolism : This includes increased cellular glucose uptake, glycogen (B147801) accumulation, and an elevation in glycerol-3-phosphate (G3P), which can be detrimental to cells in the liver, heart, and brain. nih.gov

Inhibition of Serine Synthesis : This can negatively impact the folate cycle and transsulfuration pathway, reducing antioxidant capacity. nih.govresearchgate.net

Pathological Triglyceride (TG) Loop : SAH can activate a cycle of increased fatty acid uptake and production of Acetyl-CoA, contributing to both hypomethylation and hyperacetylation. nih.gov

Organ-specific metabolism of homocysteine determines how different organs are affected by this metabolic reprogramming. nih.gov Research has linked elevated SAH to an increased risk of subclinical atherosclerosis and diabetic nephropathy, highlighting its role in the systemic pathology of metabolic dysfunction. nih.govresearchgate.net

Correlation of SAH with Epigenetic Modifications in Research Models

As a potent inhibitor of methyltransferase enzymes, SAH is fundamentally linked to epigenetic regulation. healthmatters.ioabcam.com An accumulation of SAH directly impedes the transfer of methyl groups to DNA, RNA, and proteins (such as histones), leading to global hypomethylation and subsequent changes in gene expression. nih.govhealthmatters.io This mechanism is a key focus in studies of hyperhomocysteinemia-related pathology.

Research in various disease models has underscored this correlation:

Cancer : In hepatoma cells, elevated SAH is associated with DNA hypomethylation, which is linked to increased invasive activity. nih.gov

Neurological Disorders : High SAH levels are correlated with cognitive decline and are considered a more sensitive biomarker for neurodegeneration than homocysteine alone, partly due to its impact on epigenetic regulation. healthmatters.io

Vascular Disease : SAH accumulation is known to promote changes in vascular cells that contribute to atherosclerosis, a process influenced by epigenetic dysregulation. healthmatters.io

The use of S-(5'-Adenosyl)-L-homocysteine-d4 enables precise quantification of SAH in these research models, providing critical data for understanding how metabolic imbalances translate into epigenetic changes that drive disease.

Viroinformatics and Molecular Dynamics Simulations of SAH-Protein Interactions

Computational methods are increasingly used to explore the interactions between SAH and viral proteins, particularly methyltransferases (MTases), which are essential for viral replication and immune evasion. These studies are crucial for designing novel antiviral therapies. nih.govnih.gov

Binding Affinity Studies of SAH with Viral Methyltransferases

Viral MTases cap viral mRNA, a process that protects the viral RNA and allows it to be translated by the host cell's machinery. This process converts S-adenosyl-L-methionine (SAM) to SAH. nih.gov SAH, as the product, binds to the same active site as SAM, making it a useful molecule to study the binding pocket of these enzymes.

Binding affinity studies using techniques like isothermal titration calorimetry (ITC) have revealed significant differences in how various viral MTases interact with SAH.

Alongshan Virus (ALSV) : The MTase of ALSV, a newly discovered flavivirus, binds to SAH with a significantly lower affinity (4.1 ± 1.8 μM) compared to the MTases of canonical flaviviruses like Dengue virus (DENV). plos.orgnih.gov Structural analysis revealed that the ALSV MTase has a unique, flexible loop near the binding pocket that does not form the same stabilizing hydrogen bonds with SAH that are seen in DENV MTase. nih.govplos.org

Dengue Virus (DENV) : In contrast to ALSV, the DENV3 MTase binds to SAH with a much higher affinity. plos.orgnih.gov

Middle East Respiratory Syndrome Coronavirus (MERS-CoV) : The binding of the methyl donor SAM, and to a lesser extent its by-product SAH, to the nsp16 2′-O-methyltransferase promotes the assembly of the active enzyme complex, indicating a regulatory role for these molecules. nih.gov

Viral MethyltransferaseLigandBinding Affinity (Kd)Key Finding
Alongshan Virus (ALSV) MTase SAH4.1 ± 1.8 μMLow affinity due to unique structural features plos.orgnih.gov
Dengue Virus (DENV3) MTase SAM156 ± 8.11 nMHigh affinity, pocket often pre-occupied during expression plos.orgnih.gov
MERS-CoV nsp16 MTase SAH-Enhances RNA substrate affinity and regulates complex dissociation nih.gov

Computational Modeling of SAH as a Potential Antiviral Probe

The structural and binding information of SAH is leveraged in computational drug design to develop more potent and specific viral MTase inhibitors. Molecular docking and molecular dynamics (MD) simulations are key tools in this process. nih.gov

In one study focused on the Dengue virus NS5 methyltransferase, researchers computationally modified the SAH molecule to improve its binding characteristics. nih.gov They created a library of thousands of SAH-based ligands and used molecular docking to predict which would have the best binding energy. The most promising candidates were then subjected to MD simulations to analyze the stability of their interaction with the enzyme's active site over time. nih.gov This approach led to the identification of a modified SAH compound (SAH-M1356) with superior predicted inhibitory potential compared to the original molecule. nih.gov

Such computational modeling allows for the rational design of antiviral probes based on the SAH scaffold. By understanding the precise interactions between SAH and the viral protein target, it is possible to design inhibitors that can effectively block viral replication, offering a promising avenue for the development of new antiviral drugs. nih.govbpsbioscience.com

Activity-Based Protein Profiling and Capture Compound Mass Spectrometry for Methyltransferase Isolation

Activity-based protein profiling (ABPP) and capture compound mass spectrometry (CCMS) are powerful proteomic techniques used to identify and characterize enzyme families based on their functional interactions with small molecule probes. S-Adenosyl-L-homocysteine, as a universal product inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, serves as an ideal scaffold for designing chemical probes to target this large and diverse enzyme superfamily. frontiersin.orgkvmwai.edu.in

The strategy involves creating a trifunctional "capture compound" derived from SAH. This probe typically consists of three key elements:

Selectivity Function: The SAH moiety, which specifically binds to the active site of methyltransferases and other SAH-binding proteins. frontiersin.org

Reactive Function: A photo-activatable group (e.g., a diazirine) that, upon UV irradiation, forms a covalent bond with the target protein, permanently "capturing" it. nih.gov

Sorting Function: A reporter tag, such as biotin, which allows for the selective enrichment and isolation of the covalently-linked protein-probe conjugates from a complex cell lysate using affinity chromatography (e.g., streptavidin beads). frontiersin.org

The use of this compound in these experiments is crucial for validating the specificity of the capture compound. In a typical CCMS workflow, the experiment is run in parallel with a competition assay. In the competition experiment, the cell lysate is pre-incubated with an excess of unlabeled, "free" SAH before the addition of the SAH-based capture compound. Genuine SAH-binding proteins will have their active sites occupied by the free SAH, preventing them from binding to the capture probe. Subsequent mass spectrometry analysis will show a significant reduction in the signal for these specific proteins compared to the non-competition control, thus confirming them as true targets. d4-SAH can be used as a precise tool to spike into these complex mixtures to quantify the displacement and binding dynamics.

This methodology has been successfully applied to profile methyltransferases and other SAH-binding proteins in various organisms, including Escherichia coli. nih.gov The photo-activated crosslinking step enhances the yield and sensitivity of the experiment, enabling the identification of even low-abundance methyltransferases from a complex proteome. nih.gov

FeatureDescriptionReference
Probe Scaffold S-Adenosyl-L-homocysteine (SAH) frontiersin.org
Target Enzymes SAM-dependent Methyltransferases frontiersin.orgnih.gov
Key Technique Capture Compound Mass Spectrometry (CCMS) nih.gov
Probe Components 1. SAH (Selectivity) 2. Photo-crosslinker (Reactivity) 3. Biotin (Sorting) frontiersin.orgnih.gov
Validation Method Competition with excess free SAH nih.gov

Mechanistic Studies of SAH in Vertebrate Metamorphosis Research

Vertebrate metamorphosis, particularly the transformation of an aquatic tadpole into a terrestrial frog, is a profound developmental process orchestrated primarily by thyroid hormone (TH). frontiersin.orgkvmwai.edu.inumich.edu This hormonal cascade triggers massive, tissue-specific changes in gene expression, leading to the resorption of larval structures (e.g., the tail) and the development of adult features (e.g., limbs). carnegiescience.edu Recent research has revealed that these widespread changes in gene regulation are underpinned by dynamic epigenetic reprogramming, especially alterations in DNA methylation. nih.govnih.gov

DNA methylation is a key epigenetic mark where a methyl group is added to DNA, typically at CpG dinucleotides, influencing gene expression. This process is catalyzed by DNA methyltransferases (DNMTs), which utilize SAM as the methyl donor. nih.govarvojournals.org In every methylation reaction, a molecule of SAH is produced as a byproduct. nih.govnih.gov SAH is a potent product inhibitor of all SAM-dependent methyltransferases; its accumulation can halt cellular methylation processes. nih.govnih.gov Therefore, the cellular ratio of SAM to SAH, often called the "methylation index," is a critical regulator of epigenetic activity. The enzyme S-adenosyl-L-homocysteine hydrolase (SAHH) is essential for maintaining methylation capacity by hydrolyzing SAH into adenosine (B11128) and homocysteine. nih.govplos.org

The role of this compound in these mechanistic studies is to serve as a stable isotope tracer to quantitatively analyze the flux of the activated methyl cycle. By introducing d4-SAH into the system (e.g., in tissue explants or cell cultures from metamorphosing animals), researchers can use mass spectrometry to:

Trace the metabolic fate of the homocysteine backbone of SAH.

Quantify the rate of SAH hydrolysis by SAHH.

Measure the impact of hormonal signals (like TH) or environmental stressors on the methylation index (SAM/SAH ratio).

These quantitative data are vital for building accurate models of how hormonal signals are transduced into epigenetic changes that drive the complex morphological and physiological transformations of metamorphosis.

ProcessKey Molecule/EnzymeRole in MetamorphosisReference
Primary Driver Thyroid Hormone (TH)Initiates the cascade of developmental changes. frontiersin.orgkvmwai.edu.in
Genetic Reprogramming DNA MethylationEstablishes new, stable gene expression patterns for adult tissues. nih.govnih.gov
Methyl Donor S-adenosyl-L-methionine (SAM)Provides the methyl group for DNA methylation. nih.gov
Enzymatic Catalyst DNA Methyltransferases (DNMTs)Catalyze the transfer of the methyl group to DNA. nih.govarvojournals.org
Inhibitory Byproduct S-adenosyl-L-homocysteine (SAH)A potent inhibitor of DNMTs, its level must be controlled. nih.govnih.gov
SAH Clearance SAH Hydrolase (SAHH)Removes SAH to allow for continuous methylation. nih.govplos.org

Q & A

Q. How is SAH-d4 synthesized and purified for experimental use?

SAH-d4 is synthesized by enzymatic conversion using deuterium-labeled S-adenosylmethionine (SAM-d4) as a substrate. Methyltransferases catalyze the transfer of a methyl group from SAM-d4 to a target molecule, yielding SAH-d4 as a by-product. The product is purified via high-performance liquid chromatography (HPLC) or affinity chromatography to isolate the deuterated compound from unreacted precursors. Critical steps include optimizing reaction pH (e.g., neutral buffers) and validating deuteration efficiency via mass spectrometry .

Q. What methods are recommended for quantifying SAH-d4 in biological samples?

  • Competitive ELISA : Use antibodies specific to SAH (e.g., ab168537), which show 100% reactivity with SAH-d4 and negligible cross-reactivity with SAM or homocysteine. A standard curve with SAH-d4 controls ensures accurate quantification .
  • LC-MS/MS : SAH-d4 serves as an internal standard due to its isotopic stability. Samples are spiked with SAH-d4 before extraction, and quantification relies on the mass shift (Δm/z = +4) between endogenous SAH and SAH-d4 .

Q. What are the storage and handling protocols for SAH-d4?

SAH-d4 should be stored at -20°C in airtight containers to prevent degradation. Reconstituted solutions (e.g., 1 mg/mL in 0.02 M HCl) are stable for up to two years when protected from freeze-thaw cycles. Handling requires gloves and eye protection to avoid contamination, with work conducted in ventilated hoods to minimize aerosol formation .

Advanced Research Questions

Q. How does SAH-d4 improve the study of methyltransferase kinetics?

SAH-d4 acts as a competitive inhibitor of methyltransferases, enabling precise measurement of enzymatic activity. By replacing SAH in inhibition assays, researchers eliminate interference from endogenous SAH. Kinetic parameters (e.g., Ki) are derived using deuterated SAH to assess binding affinity under varying SAM concentrations .

Q. What role does SAH-d4 play in epigenetic research?

SAH-d4 is used to trace methylation dynamics in DNA and histones. In in vitro assays, deuterated SAH accumulates proportionally to methyltransferase activity, allowing correlation with methylation levels measured via bisulfite sequencing or ChIP-qPCR. This approach controls for batch-to-batch variability in cell lysates .

Q. How can SAH-d4 resolve contradictions in SAH hydrolase studies?

SAH hydrolase reversibly converts SAH to homocysteine and adenosine. SAH-d4 mitigates isotopic interference in NMR or MS studies, enabling precise tracking of hydrolase equilibrium. For example, deuterium labeling distinguishes enzyme-bound SAH from free SAH in kinetic isotope effect (KIE) analyses .

Q. What are the limitations of using SAH-d4 in metabolic flux analysis?

  • Deuterium Exchange : Labile deuterium in SAH-d4 may exchange with protons in aqueous buffers, skewing quantification. This is minimized by using low-pH buffers (e.g., 0.02 M HCl) .
  • Enzymatic Discrimination : Some methyltransferases exhibit reduced affinity for deuterated SAM/SAH, requiring adjustment of substrate concentrations in kinetic assays .

Methodological Considerations

Parameter Recommendation Evidence
Purity Validation ≥98% by HPLC with UV detection at 260 nm
Stability in Solution Stable for 24h at 4°C; avoid repeated thawing
Antibody Cross-Reactivity <5% with SAM, adenosine, or homocysteine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.